molecular formula C9H12N2 B034448 3-(1-Methylazetidin-2-yl)pyridine CAS No. 110716-86-4

3-(1-Methylazetidin-2-yl)pyridine

Cat. No.: B034448
CAS No.: 110716-86-4
M. Wt: 148.2 g/mol
InChI Key: AQTJADRDDFZHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylazetidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1-methylazetidine ring at the 3-position. Azetidine, a four-membered saturated nitrogen-containing ring, introduces steric constraints and altered basicity compared to larger analogs like piperidine.

Properties

CAS No.

110716-86-4

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

3-(1-methylazetidin-2-yl)pyridine

InChI

InChI=1S/C9H12N2/c1-11-6-4-9(11)8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3

InChI Key

AQTJADRDDFZHKK-UHFFFAOYSA-N

SMILES

CN1CCC1C2=CN=CC=C2

Canonical SMILES

CN1CCC1C2=CN=CC=C2

Synonyms

1-methyl-2-(3-pyridyl)azetidine
1-MPATD

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Enzyme Kinetics and Binding Modes

  • Competitive Inhibition : Compound 17 acts as a competitive inhibitor against dimethylated H3K4 substrates, with docking studies revealing interactions between the pyridine core and FAD/Tyr761 .
  • Azetidine Derivatives : Molecular modeling predicts that the 1-methylazetidine group may occupy a subpocket near Ala809, but its shorter geometry could weaken Asp555 interactions, reducing potency compared to piperidine analogs .

Cellular and Preclinical Data

  • Piperidine-Based Compounds: Induce H3K4 methylation (EC50 = 280 nM) and suppress tumor growth in xenograft models .
  • Azetidine Analogs: No direct data are available, but structural parallels suggest reduced efficacy unless compensatory hydrophobic interactions enhance target engagement.

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